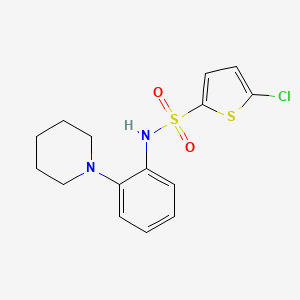

SF-22

Description

Properties

IUPAC Name |

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDWTDRPUXJDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SF-22 as a Neuropeptide Y Receptor (Y2R) Antagonist

An in-depth technical guide on the mechanism of action of a compound designated "SF-22" is challenging due to the ambiguity of the term in publicly available scientific literature. Search results indicate that "SF-22" can refer to at least two distinct chemical entities: a neuropeptide Y receptor (Y2R) antagonist and a sulfonamide-containing small molecule. This guide will address both, based on the limited information available, and will highlight where further research is needed to fully elucidate their mechanisms of action.

This version of SF-22 is identified as a neuropeptide Y receptor (Y2R) antagonist that has the ability to cross the blood-brain barrier.[1][2] Its potential therapeutic application lies in its anti-inflammatory activity, making it a candidate for the study of neurological disorders.[1][2]

Core Mechanism of Action

As a Y2R antagonist, SF-22 is presumed to function by binding to the Neuropeptide Y receptor type 2. However, unlike the endogenous ligand (Neuropeptide Y), it does not activate the receptor. By occupying the binding site, SF-22 competitively inhibits Neuropeptide Y from binding and initiating downstream signaling cascades. Y2R is a G-protein coupled receptor (GPCR) typically linked to Gi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking this activation, SF-22 would prevent the NPY-mediated reduction in cAMP and other subsequent cellular responses.

Data Presentation

Specific quantitative data, such as binding affinities (Ki or IC50 values) and efficacy in functional assays, are not available in the provided search results. The available information is summarized below.

| Property | Description | Source(s) |

| Molecular Target | Neuropeptide Y receptor (Y2R) | [1][2] |

| Pharmacological Action | Antagonist | [1][2] |

| Potential Therapeutic Area | Neurological disorders | [1] |

| Key Characteristic | Crosses the blood-brain barrier | [1] |

| Potential Activity | Anti-inflammatory | [1][2] |

| Molecular Formula | C28H26N2O3S | [2] |

| Molecular Weight | 470.58 | [1][2] |

Experimental Protocols

Detailed experimental protocols for SF-22 are not publicly available. However, a standard workflow to characterize a Y2R antagonist would involve the following:

-

Receptor Binding Assays:

-

Methodology: Competitive binding assays using cell membranes expressing human Y2R and a radiolabeled Y2R agonist (e.g., [¹²⁵I]-PYY). The displacement of the radioligand by increasing concentrations of SF-22 would be measured to determine the inhibition constant (Ki).

-

-

Functional Assays:

-

cAMP Inhibition Assay:

-

Cell Line: A cell line stably expressing Y2R (e.g., HEK293 or CHO cells).

-

Protocol: Cells are pre-treated with various concentrations of SF-22, followed by stimulation with a known concentration of Neuropeptide Y. Intracellular cAMP levels are then measured using a suitable assay kit (e.g., HTRF or ELISA). The ability of SF-22 to reverse the NPY-induced inhibition of cAMP production would be quantified to determine its antagonist potency (IC50).

-

-

Mandatory Visualization

Caption: SF-22 as a competitive antagonist at the Y2 receptor.

SF-22 as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

This molecule, also referred to as SF-22, is a sulfonamide-containing small molecule inhibitor.[3] Based on its chemical class, it has been suggested to have potential applications in oncology and infectious diseases.[3]

Core Mechanism of Action (Hypothesized)

The precise mechanism of action for this specific compound has not been fully elucidated in peer-reviewed studies.[3] However, based on its sulfonamide structure, two primary mechanisms can be proposed:

-

Antimicrobial Action: As a sulfonamide, SF-22 may act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase.[3] This enzyme is essential for the synthesis of folic acid, a necessary precursor for DNA synthesis. By blocking this pathway, SF-22 could halt bacterial replication.[3]

-

Anticancer Action: It has been suggested that SF-22 could act as an inhibitor of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase, which is involved in DNA synthesis and repair.[3] Additionally, some thiophene-based sulfonamides are known to inhibit carbonic anhydrase isoenzymes.[3]

Data Presentation

Specific bioactivity data for this compound is limited.[3]

| Property | Description | Source(s) |

| Chemical Name | 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | [3] |

| Chemical Class | Sulfonamide, Small molecule inhibitor | [3] |

| Potential Therapeutic Area | Oncology, Infectious diseases | [3] |

| Hypothesized Molecular Targets | Dihydropteroate synthetase, Ribonucleotide reductase, Carbonic anhydrase isoenzymes | [3] |

Experimental Protocols

To validate the hypothesized mechanisms of action, the following experimental approaches would be necessary:

-

Enzyme Inhibition Assays:

-

Methodology: In vitro assays using purified recombinant enzymes (dihydropteroate synthetase, ribonucleotide reductase, carbonic anhydrases). Enzyme activity would be measured in the presence of varying concentrations of SF-22 to determine IC50 values.

-

-

Cell-Based Assays:

-

Antimicrobial Susceptibility Testing:

-

Protocol: Minimum Inhibitory Concentration (MIC) assays against a panel of bacterial strains to determine the concentration of SF-22 that inhibits visible growth.

-

-

Cancer Cell Viability Assays:

-

Protocol: Treating various cancer cell lines with SF-22 and measuring cell viability and proliferation using assays such as MTT or CellTiter-Glo to determine its cytotoxic or cytostatic effects.

-

-

Mandatory Visualization

References

SF-22: A Technical Guide to a Novel Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-22 is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R)[1]. This document provides a comprehensive technical overview of SF-22, including its pharmacological properties, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates. This guide is intended to serve as a critical resource for researchers investigating the therapeutic potential of SF-22 in neurological and psychiatric disorders.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, Y5, and y6 receptors. The NPY Y2 receptor, a presynaptic autoreceptor, is implicated in a variety of physiological processes, including the regulation of mood, appetite, and alcohol consumption[1]. Antagonism of the Y2R is hypothesized to increase NPY levels in the central nervous system, suggesting therapeutic potential for conditions such as anxiety and depression[1].

SF-22 emerged from a whole-cell high-throughput screening as a novel chemical scaffold with favorable pharmacokinetic properties, representing a significant advancement over previous Y2R antagonists[1]. Its potency, selectivity, and ability to penetrate the blood-brain barrier make it a valuable pharmacological tool for investigating the role of the NPY Y2 receptor in health and disease and a promising lead compound for novel therapeutic development[1].

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological and physicochemical properties of SF-22.

Table 1: In Vitro Potency and Selectivity of SF-22 [1]

| Parameter | SF-22 | BIIE0246 (Reference) |

| Y2R Functional Antagonism (IC50, nM) | 750 | 10 |

| Y2R Radioligand Binding (Ki, nM) | 1.55 | 0.5 |

| Y1R Functional Antagonism | Inactive at 35 µM | Inactive |

| Y1R Radioligand Binding | No displacement | No displacement |

Table 2: Physicochemical and Pharmacokinetic Properties of SF-22 [1]

| Parameter | Value |

| Molecular Weight | < 450 g/mol |

| cLogP | > 4 |

| Polar Surface Area (Å2) | < 90 |

| Microsomal Stability (T1/2) | Rapidly metabolized |

| Brain Penetrant | Yes |

Signaling Pathways

SF-22 acts as an antagonist at the NPY Y2 receptor, which is a Gαi-coupled GPCR. The primary signaling pathway modulated by SF-22 is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: SF-22 antagonizes the NPY Y2 receptor, blocking NPY-mediated inhibition of adenylyl cyclase.

Experimental Protocols

Detailed methodologies for the characterization of SF-22 are provided below. For optimal results, it is recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental system[2]. A typical starting concentration range could be from 100 nM to 10 µM[2].

General Cell Culture and Handling of SF-22

-

Cell Culture: Maintain cells expressing the NPY Y2 receptor in the appropriate medium and conditions as recommended for the specific cell line[3].

-

Preparation of SF-22 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles[2][3].

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the SF-22 stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity[2][3].

Y2R Functional Antagonism Assay (cAMP Measurement)

This assay identifies antagonists of Gαi-coupled GPCRs like the Y2R by measuring changes in intracellular cAMP levels[1].

-

Principle: In a cell line co-expressing the Y2R and a cyclic nucleotide-gated (CNG) ion channel, NPY-mediated Y2R activation inhibits adenylyl cyclase, reducing cAMP levels and causing hyperpolarization. Antagonists like SF-22 block this effect.

-

Materials:

-

HEK293 cells stably co-expressing human NPY Y2 receptor and a CNG channel[1].

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[1].

-

Isoproterenol solution.

-

Neuropeptide Y (NPY) solution[1].

-

SF-22 stock solution (in DMSO)[1].

-

Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)[1].

-

1536-well microplates[1].

-

FLIPRTETRA or similar fluorescence plate reader[1].

-

-

Procedure:

-

Cell Plating: Seed the Y2R-CNG expressing HEK293 cells into 1536-well microplates at a density of 2000 cells/well in a volume of 5 µL and incubate overnight at 37°C, 5% CO2[1].

-

Dye Loading: Add 2 µL of the membrane potential-sensitive dye solution to each well and incubate for 1 hour at room temperature, protected from light[1].

-

Antagonist Pre-incubation: Add various concentrations of SF-22 to the wells and incubate for 15-30 minutes at 37°C[2]. Include a vehicle control (assay buffer with the same final concentration of DMSO)[2].

-

Agonist Stimulation: Add an EC80 concentration of NPY to the wells to stimulate the Y2R[2].

-

Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader[1].

-

Caption: Workflow for the Y2R functional antagonism assay using a membrane potential-sensitive dye.

Y2R Radioligand Binding Assay

This assay determines the binding affinity (Ki) of SF-22 to the Y2R.

-

Principle: This is a competitive binding assay where SF-22 competes with a radiolabeled ligand (e.g., 125I-PYY) for binding to the Y2R expressed in cell membranes.

-

Materials:

-

Cell membranes from a cell line expressing the human NPY Y2 receptor[1].

-

Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, pH 7.4[1].

-

125I-PYY (radiolabeled ligand)[1].

-

SF-22 stock solution (in DMSO)[1].

-

96-well filter plates (e.g., Millipore MultiScreen)[1].

-

Scintillation fluid and a microplate scintillation counter[1].

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the Y2R-expressing cell membranes, a fixed concentration of 125I-PYY (typically at its Kd value), and varying concentrations of SF-22 in the binding buffer[1].

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation[1].

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand[1].

-

Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand[1].

-

Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

-

Caption: Workflow for the Y2R radioligand binding assay.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak antagonist effect | - SF-22 concentration is too low.- SF-22 has degraded.- Problem with the agonist. | - Perform a dose-response curve to determine the optimal concentration.- Prepare fresh dilutions of SF-22 for each experiment.- Verify the activity of the NPY agonist. |

| High background signal | - Non-specific binding of the radioligand.- Autofluorescence of the compound. | - Increase the number of washes in the binding assay.- Run a control plate without cells to measure compound autofluorescence. |

| Inconsistent results | - Cell passage number variability.- Reagent variability.- Inconsistent experimental technique. | - Use cells within a consistent and low passage number range.- Use reagents from the same lot.- Maintain consistent cell seeding densities, incubation times, and assay procedures[3]. |

| Cell toxicity | - SF-22 may be cytotoxic at high concentrations.- Solvent (DMSO) toxicity. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of SF-22 concentrations.- Ensure the final DMSO concentration is low (≤ 0.1%) and include a vehicle control[2]. |

Conclusion

SF-22 is a valuable pharmacological tool for the investigation of the NPY Y2 receptor's role in various physiological and pathological processes. Its high potency, selectivity, and brain-penetrant properties make it a strong candidate for further preclinical and clinical development for the treatment of neurological and psychiatric disorders. The protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of SF-22.

References

SF-22: A Technical Guide to a Novel Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of SF-22, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. SF-22, identified through high-throughput screening, represents a significant tool for the investigation of the NPY system's role in various physiological and pathological processes.

Discovery and Origin

SF-22, with the chemical name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, was discovered through a whole-cell based high-throughput screening of a small molecule library.[1] The objective was to identify novel, non-peptidic NPY Y2 receptor antagonists with the potential for in vivo studies.[1] The screening assay was designed to identify compounds capable of reversing the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gαi-coupled Y2 receptor activation.[1]

The discovery workflow for SF-22 involved a multi-step process, beginning with a primary screen of a large compound library, followed by counterscreens to ensure selectivity, and finally, detailed characterization of the confirmed hits.

Quantitative Data Summary

SF-22 has been characterized as a potent antagonist of the NPY Y2 receptor, demonstrating selectivity over other NPY receptor subtypes. The following tables summarize the key quantitative data for SF-22 and provide a comparison with other notable NPY Y2 receptor antagonists.

Table 1: Biological Activity of SF-22

| Parameter | Value | Assay Type | Species |

| IC50 | 750 nM[2][3] | cAMP Biosensor Assay | Human |

| Ki | 60.3 nM[2] | Radioligand Binding ([¹²⁵I]PYY) | Human |

| Selectivity | >100-fold vs. Y1, Y4, Y5 receptors[2] | - | Human |

Table 2: Comparative Pharmacology of NPY Y2 Receptor Antagonists

| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Assay Type for Potency |

| SF-22 | 60.3[2] | 750[2] | cAMP Biosensor Assay |

| BIIE 0246 | 8 - 15[2] | 3.3[2] | Radioligand Binding ([¹²⁵I]NPY) |

| JNJ-31020028 | ~8.5 (pIC50 = 8.07)[2] | ~8.5 (pIC50 = 8.07)[2] | Radioligand Binding ([¹²⁵I]PYY) |

Mechanism of Action and Signaling Pathway

The NPY Y2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gαi/o family of G proteins.[1] Upon activation by endogenous agonists such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Gαi subunit of the G protein inhibits the enzyme adenylyl cyclase.[1][4] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[1]

SF-22 functions as an antagonist by binding to the NPY Y2 receptor and preventing the binding of endogenous agonists.[4] This blockade inhibits the entire downstream signaling cascade, thereby preventing the agonist-induced decrease in intracellular cAMP levels.[4]

Experimental Protocols

The characterization of SF-22 involves a range of in vitro assays to determine its binding affinity, functional potency, and selectivity. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of SF-22 for the NPY Y2 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Principle: Cell membranes expressing the NPY Y2 receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PYY) and varying concentrations of the unlabeled test compound (SF-22). The amount of radioligand displaced by the test compound is measured to determine the compound's binding affinity.[1]

-

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human NPY Y2 receptor (e.g., HEK293-hY2R).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-PYY, and a serial dilution of SF-22 in a suitable assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity of the bound ligand on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of SF-22 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

-

References

An In-Depth Technical Guide to the Biological Pathway Analysis of Interleukin-22 (IL-22)

Disclaimer: The term "SF-22" is not a clearly defined entity in publicly available scientific literature. Based on the context of biological pathway analysis, this guide will focus on Interleukin-22 (IL-22), a well-researched cytokine with significant roles in tissue homeostasis and inflammation. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a crucial role in modulating tissue responses, particularly at mucosal surfaces.[1][2] Produced by various immune cells, including T helper 17 (Th17) and innate lymphoid cells (ILCs), IL-22's primary targets are non-hematopoietic cells, such as epithelial cells in the gut, skin, and lungs.[1][2] Its signaling cascade is integral to processes of tissue regeneration, host defense, and inflammation. Understanding the IL-22 pathway is therefore critical for the development of therapeutics for a range of diseases, including inflammatory bowel disease, psoriasis, and certain cancers.

Core Signaling Pathways

IL-22 exerts its effects through a heterodimeric receptor complex composed of the IL-22 receptor 1 (IL-22R1) and the IL-10 receptor 2 (IL-10R2).[1][2] The restricted expression of IL-22R1 on non-immune cells ensures the targeted action of this cytokine.[1] Upon ligand binding, the receptor complex initiates intracellular signaling primarily through two major pathways: the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][3]

JAK-STAT Signaling Pathway

The binding of IL-22 to its receptor complex leads to the activation of the receptor-associated Janus kinases, JAK1 and TYK2.[1][3] These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Primarily, STAT3 is recruited and phosphorylated, although STAT1 and STAT5 can also be activated.[1][3] Phosphorylated STATs form homo- or heterodimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell survival, proliferation, and antimicrobial defense.[1]

MAPK Signaling Pathway

In addition to the JAK-STAT pathway, IL-22 also activates the three main branches of the MAPK signaling cascade: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[1][3] The activation of these pathways contributes to the diverse cellular responses induced by IL-22, including cell proliferation and inflammation. The precise mechanisms of MAPK activation by the IL-22 receptor complex are still under investigation but are known to be crucial for the full spectrum of IL-22's biological activities.

Quantitative Data on IL-22 Pathway Activation

The following tables summarize quantitative data on the activation of the IL-22 signaling pathway, including dose-dependent STAT3 phosphorylation and downstream target gene expression.

Table 1: Dose-Dependent Phosphorylation of STAT3 in HT-29 Cells

| IL-22 Concentration (ng/mL) | Normalized pSTAT3 Levels (Mean ± SD) |

| 0 | 1.00 ± 0.15 |

| 0.1 | 2.50 ± 0.30 |

| 1 | 5.80 ± 0.65 |

| 10 | 12.50 ± 1.50 |

| 100 | 13.20 ± 1.80 |

Data synthesized from graphical representations in relevant literature. Cells were stimulated for 20 minutes.

Table 2: Fold Change in Gene Expression in HT-29 Cells Treated with IL-22 (10 ng/mL for 24 hours)

| Gene | Fold Change (vs. Control) | Biological Function |

| SOCS3 | 8.5 | Negative feedback regulation |

| REG1A | 15.2 | Tissue repair, anti-apoptotic |

| S100A9 | 12.8 | Antimicrobial defense |

| DMBT1 | 9.3 | Pattern recognition, antibacterial |

| IL1R1 | 6.7 | Pro-inflammatory signaling |

Data synthesized from microarray and qPCR data presented in relevant literature.

Experimental Protocols

Detailed methodologies for key experiments in IL-22 pathway analysis are provided below.

Protocol 1: Western Blot for STAT3 Phosphorylation

This protocol outlines the procedure for detecting IL-22-induced phosphorylation of STAT3 in a human colon adenocarcinoma cell line (HT-29).

Materials:

-

HT-29 cells

-

Recombinant human IL-22

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-pSTAT3 (Tyr705) and Rabbit anti-total STAT3

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Stimulation: Plate HT-29 cells and grow to 80-90% confluency. Serum-starve the cells for 18 hours prior to stimulation. Treat cells with varying concentrations of IL-22 for 20 minutes at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 1X cell lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression

This protocol describes the measurement of IL-22-induced changes in the expression of target genes in HT-29 cells.

Materials:

-

HT-29 cells

-

Recombinant human IL-22

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (e.g., for SOCS3, REG1A, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture and Stimulation: Plate HT-29 cells and grow to 80-90% confluency. Treat cells with IL-22 (e.g., 10 ng/mL) for 24 hours at 37°C.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction using a standard thermal cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of the IL-22 signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SF-22 and its related compounds, a class of small molecules that have garnered significant interest for their potent and selective antagonism of the Neuropeptide Y (NPY) Y2 receptor. The NPY system, particularly the Y2 receptor, is a critical regulator of numerous physiological processes, making it a promising target for therapeutic intervention in a variety of disorders. This document details the chemical nature, biological activity, mechanism of action, and experimental protocols associated with SF-22 and its analogs, intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Core Compound Profile: SF-22

SF-22 is chemically identified as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide. It belongs to the thiophene (B33073) sulfonamide class of compounds and has emerged from high-throughput screening campaigns as a notable antagonist of the NPY Y2 receptor.

Physicochemical Properties

A summary of the key physicochemical properties of SF-22 is presented in Table 1.

| Property | Value |

| IUPAC Name | 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide |

| Molecular Formula | C₁₅H₁₇ClN₂O₂S₂ |

| Molecular Weight | 356.89 g/mol |

| CAS Number | 746609-35-8 |

| Appearance | Solid (predicted) |

| Solubility | Poorly soluble in water (predicted) |

Biological Activity and Mechanism of Action

SF-22 and its analogs exert their biological effects primarily through the antagonism of the NPY Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi signaling pathway. Upon activation by its endogenous ligand, Neuropeptide Y, the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of NPY to the Y2 receptor, SF-22 prevents this signaling cascade, thereby maintaining or increasing intracellular cAMP levels. This modulation of cAMP can, in turn, influence the activity of downstream effectors such as Protein Kinase A (PKA), ultimately affecting neuronal excitability and neurotransmitter release.

In Vitro Potency and Selectivity

High-throughput screening and subsequent structure-activity relationship (SAR) studies have identified several SF-22 related compounds with varying potencies and selectivities for the NPY Y2 receptor. The in vitro activity of SF-22 and some of its analogs are summarized in Table 2.

| Compound | Y2 Receptor IC₅₀ (nM) | Y1 Receptor IC₅₀ (µM) | Selectivity (Y1/Y2) |

| SF-22 | 750 | > 35 | > 47 |

| SF-11 | 199 | > 35 | > 176 |

| SF-21 | < 1000 | ~10% inhibition at 35 µM | Not fully determined |

| SF-31 | < 5000 | > 35 | > 7 |

| SF-41 | < 5000 | > 35 | > 7 |

Signaling Pathway

The mechanism of action of SF-22 as an NPY Y2 receptor antagonist can be visualized as an interruption of the canonical Gαi-coupled signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of SF-22 and key in vitro assays for its characterization.

Synthesis of SF-22 (5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide)

The synthesis of SF-22 is a multi-step process that involves the preparation of key intermediates, 5-chlorothiophene-2-sulfonyl chloride and 2-piperidin-1-ylaniline, followed by their coupling.

Step 1: Synthesis of 5-chlorothiophene-2-sulfonyl chloride

-

Materials: 2-chlorothiophene (B1346680), chlorosulfonic acid, ice.

-

Procedure:

-

Cool chlorosulfonic acid (e.g., 4 molar equivalents) to -15°C in a reaction vessel equipped with a stirrer.

-

Slowly add 2-chlorothiophene (1 molar equivalent) to the cooled chlorosulfonic acid with efficient stirring, maintaining the temperature below -10°C.

-

Stir the reaction mixture for 1 hour at -10°C.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (B109758).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to yield 5-chlorothiophene-2-sulfonyl chloride.

-

Step 2: Synthesis of 2-piperidin-1-ylaniline

-

Materials: 2-fluoroaniline (B146934), piperidine (B6355638), a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Procedure:

-

Combine 2-fluoroaniline (1 molar equivalent), piperidine (1.1-1.5 molar equivalents), and potassium carbonate (2-3 molar equivalents) in DMSO.

-

Heat the reaction mixture to a high temperature (e.g., 120-150°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to obtain 2-piperidin-1-ylaniline.

-

Step 3: Coupling of 5-chlorothiophene-2-sulfonyl chloride and 2-piperidin-1-ylaniline

-

Materials: 5-chlorothiophene-2-sulfonyl chloride, 2-piperidin-1-ylaniline, a suitable organic solvent (e.g., dichloromethane - DCM), and a base (e.g., pyridine (B92270) or triethylamine).

-

Procedure:

-

Dissolve 2-piperidin-1-ylaniline (1 molar equivalent) and the base (1.1-1.5 molar equivalents) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 5-chlorothiophene-2-sulfonyl chloride (1 molar equivalent) in DCM to the cooled mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield SF-22.

-

NPY Y2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NPY Y2 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a suitable tritiated antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of a known non-radiolabeled NPY Y2 receptor ligand (e.g., 1 µM NPY or BIIE0246).

-

Test compounds (e.g., SF-22 and its analogs) at various concentrations.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compounds at a range of concentrations (typically in triplicate). Include wells for total binding (assay buffer only) and non-specific binding (assay buffer with the non-specific binding control).

-

Membrane Addition: Add the cell membrane preparation to each well. The amount of protein per well should be optimized beforehand.

-

Radioligand Addition: Add the radioligand ([¹²⁵I]-PYY) to all wells at a final concentration close to its Kd value.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Structure-Activity Relationship (SAR) of Thiophene Sulfonamide NPY Y2 Antagonists

The initial screening hits, including SF-22 and its analogs, have provided a foundation for understanding the SAR of this chemical class. Key observations include:

-

Thiophene-2-sulfonamide Core: This scaffold appears to be crucial for activity at the NPY Y2 receptor.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact potency and selectivity.

-

Piperidine Moiety: The piperidine group is a common feature in many NPY receptor ligands and likely plays a key role in receptor binding. Modifications to this ring system could further optimize the pharmacological profile.

-

Chlorine on the Thiophene Ring: The chloro-substituent at the 5-position of the thiophene ring contributes to the overall activity, and exploration of other halogens or small lipophilic groups at this position could be a fruitful area for further optimization.

Further diversification of the thiophene sulfonamide scaffold, including modifications of the linker between the aromatic rings and exploration of different heterocyclic replacements for the piperidine ring, will be essential for the development of next-generation NPY Y2 receptor antagonists with improved drug-like properties.

Conclusion

SF-22 and its related analogs represent a promising class of NPY Y2 receptor antagonists. Their thiophene sulfonamide core provides a robust platform for further medicinal chemistry efforts aimed at developing novel therapeutics for a range of disorders, including anxiety, depression, and metabolic diseases. The experimental protocols and data presented in this guide are intended to facilitate ongoing research and development in this exciting area of pharmacology.

Unraveling the Binding Landscape of Secreted Frizzled-Related Protein 2 (sFRP-2): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding sites and molecular interactions of Secreted Frizzled-Related Protein 2 (sFRP-2), a key modulator of Wnt signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, developmental biology, and regenerative medicine.

Introduction

Secreted Frizzled-Related Protein 2 (sFRP-2) is a member of the SFRP family of soluble glycoproteins that play a crucial role in regulating cellular processes such as proliferation, differentiation, and migration.[1][2] sFRP-2 functions primarily as an antagonist of the Wnt signaling pathway, a critical communication network often dysregulated in cancer and other diseases.[1] Its ability to modulate Wnt signaling stems from its direct interaction with Wnt ligands and Frizzled (Fzd) receptors, thereby interfering with the formation of the active Wnt-Fzd signaling complex.[1][2]

Key Binding Domains and Interactions

sFRP-2 possesses distinct functional domains that mediate its protein-protein interactions. The primary domains and their binding partners are summarized below.

| Domain | Binding Partner(s) | Function |

| Cysteine-Rich Domain (CRD) | Wnt Ligands (e.g., Wnt3a), Frizzled (Fzd) Receptors | Sequesters Wnt ligands, preventing their binding to Fzd receptors. Can also form non-productive complexes with Fzd receptors.[1][3][4][5] |

| Netrin-like Domain (NTR) | Wnt Ligands (accessory binding) | Contributes to the efficient inhibition of Fz7 signaling and is important for the stabilization of Wnt5a/Ror2 complexes.[1] |

Molecular Interactions and Signaling Pathways

sFRP-2's binding activities directly impact cellular signaling, primarily by modulating the Wnt pathway. It can act as both an inhibitor and, in some contexts, a promoter of Wnt signaling.

Canonical Wnt Pathway Inhibition: The predominant function of sFRP-2 is to antagonize the canonical Wnt/β-catenin signaling pathway. By binding to Wnt ligands, sFRP-2 prevents their interaction with the Fzd/LRP5/6 co-receptor complex, leading to the degradation of β-catenin and the downregulation of Wnt target genes.[1][2]

Non-Canonical Wnt Pathway Modulation: sFRP-2 can also influence non-canonical Wnt signaling pathways. For instance, it can redirect Wnt5a signaling from the Fz7 receptor to the Ror2 receptor, a process crucial during embryonic development. This redirection involves sFRP-2 stabilizing the Wnt5a/Ror2 complex at the cell membrane while inhibiting Fz7 signaling.

Experimental Protocols

The identification and characterization of sFRP-2 binding sites and interactions have been achieved through various experimental techniques. Below are outlines of key methodologies.

1. Co-Immunoprecipitation (Co-IP)

-

Objective: To identify in vitro or in vivo binding partners of sFRP-2.

-

Methodology:

-

Cells or tissues are lysed to release proteins.

-

An antibody specific to sFRP-2 is added to the lysate and incubated to allow for the formation of antigen-antibody complexes.

-

Protein A/G-conjugated beads are added to capture the sFRP-2-antibody complexes.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads.

-

The eluted proteins, including sFRP-2 and its binding partners, are identified by Western blotting or mass spectrometry.

-

2. Surface Plasmon Resonance (SPR)

-

Objective: To quantitatively measure the binding affinity and kinetics between sFRP-2 and its binding partners.

-

Methodology:

-

One protein (e.g., sFRP-2) is immobilized on a sensor chip.

-

A solution containing the other protein (the analyte, e.g., a Wnt ligand) is flowed over the sensor surface.

-

The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

-

The association and dissociation rates are measured to determine the binding affinity (KD). A lower KD value indicates a stronger binding affinity.

-

3. Yeast Two-Hybrid (Y2H) Assay

-

Objective: To screen for novel protein-protein interactions with sFRP-2.

-

Methodology:

-

The sFRP-2 gene is cloned into a "bait" vector, which fuses sFRP-2 to the DNA-binding domain (DBD) of a transcription factor.

-

A library of potential binding partners is cloned into a "prey" vector, fusing them to the activation domain (AD) of the transcription factor.

-

Both bait and prey vectors are co-transformed into yeast.

-

If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.

-

This functional transcription factor then drives the expression of a reporter gene, allowing for the identification of interacting partners.

-

Conclusion

sFRP-2 is a critical regulator of Wnt signaling, exerting its function through direct binding to Wnt ligands and Frizzled receptors via its Cysteine-Rich Domain. Its ability to modulate both canonical and non-canonical Wnt pathways underscores its importance in a multitude of biological and pathological processes. A thorough understanding of the molecular interactions involving sFRP-2 is paramount for the development of novel therapeutic strategies targeting Wnt-driven diseases.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Secreted Frizzled-Related Protein-2 (sFRP2) Augments Canonical Wnt3a-induced Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SFRP2 - Wikipedia [en.wikipedia.org]

- 4. SFRP2 secreted frizzled related protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

An In-depth Technical Guide to the Cellular Function and Localization of F-box Only Protein 22 (FBXO22)

Audience: Researchers, scientists, and drug development professionals.

Core Topic: F-box Only Protein 22 (FBXO22) is a critical component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. It functions as a substrate recognition unit, targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. This regulatory role in protein turnover implicates FBXO22 in a multitude of cellular processes, with its dysregulation being a key factor in the pathogenesis of various human cancers. This guide provides a comprehensive overview of the cellular functions, subcellular localization, and associated signaling pathways of FBXO22, along with detailed experimental protocols for its study.

Cellular Function of FBXO22

FBXO22's primary cellular function is to mediate the degradation of a diverse range of protein substrates, thereby influencing fundamental cellular activities such as cell cycle progression, proliferation, apoptosis, migration, and invasion. Its role in cancer is multifaceted, acting as either an oncoprotein or a tumor suppressor depending on the cellular context and the specific substrate being targeted.[1]

Oncogenic Functions:

-

Promotion of Cell Proliferation and Growth: FBXO22 has been shown to drive the proliferation of various cancer cells, including those in esophageal cancer, osteosarcoma, and hepatocellular carcinoma (HCC).[2][3] It can accelerate the G1/S phase transition of the cell cycle.[1] A key mechanism involves the degradation of cell cycle inhibitors like p21 and p57.[4][5]

-

Tumorigenesis via Degradation of Tumor Suppressors: FBXO22 promotes tumorigenesis by targeting key tumor suppressor proteins for degradation. Notably, it ubiquitinates and degrades nuclear PTEN, a critical negative regulator of the PI3K/AKT signaling pathway.[6][7] It also targets liver kinase B1 (LKB1) for degradation in non-small cell lung cancer (NSCLC).[4]

-

Enhancement of Metastasis and Invasion: In some cancers, such as epithelial ovarian cancer and HCC, FBXO22 promotes cell migration and invasion.[2][4] This can be mediated through the regulation of pathways like MAPK/ERK.[4]

Tumor-Suppressive Functions:

-

Inhibition of Metastasis: In contrast to its pro-metastatic role in some cancers, FBXO22 can also suppress metastasis. It has been shown to mediate the degradation of Bach1, a transcription factor that promotes the spread of lung cancer cells.[4]

-

Sensitization to Chemotherapy: FBXO22 can reverse cisplatin (B142131) resistance in tumor cells by mediating the polyubiquitination and degradation of CD147.[8] Furthermore, it sensitizes cancer cells to DNA damage by degrading the immune checkpoint protein PD-L1.[9]

Subcellular Localization of FBXO22

The function of FBXO22 is intrinsically linked to its subcellular localization, as it must be in proximity to its substrates to mediate their degradation. Evidence suggests that FBXO22 is localized in both the nucleus and the cytoplasm, allowing it to target a wide array of proteins.

-

Nuclear Localization: FBXO22 has a significant presence in the nucleus, where it carries out critical functions in tumorigenesis. Immunohistochemical staining of breast cancer tissues has shown moderate to strong nuclear staining for FBXO22.[10] Its nuclear localization is essential for its ability to specifically ubiquitinate and degrade nuclear PTEN, a function not observed for cytoplasmic PTEN.[6][7] It also targets other nuclear proteins, such as the transcription factor FOXO1, for ubiquitination and degradation.[1]

-

Cytoplasmic Localization: FBXO22 also functions within the cytoplasm. It has been shown to interact with and promote the degradation of 40S ribosomal protein S5 (RPS5) in the cytoplasm, which in turn activates the PI3K/AKT signaling pathway.[11]

Data Presentation

Table 1: Substrates of FBXO22 and the Functional Consequences of their Degradation

| Substrate | Cellular Location | Consequence of Degradation | Associated Cancer Type(s) | References |

| PTEN (nuclear) | Nucleus | Promotion of tumorigenesis | Colorectal Cancer | [6][7] |

| p57 | Nucleus | Promotion of cervical cancer progression | Cervical Cancer | [5] |

| FOXO1 | Nucleus | Promotion of osteosarcoma progression | Osteosarcoma | [1] |

| KLF4 | Nucleus | Promotion of HCC progression | Hepatocellular Carcinoma (HCC) | [2] |

| LKB1 | Cytoplasm/Nucleus | Promotion of lung cancer cell growth | Non-Small Cell Lung Cancer (NSCLC) | [4] |

| p21 | Nucleus | Promotion of HCC development | Hepatocellular Carcinoma (HCC) | [4] |

| RPS5 | Cytoplasm | Activation of PI3K/AKT signaling, angiogenesis | Hepatocellular Carcinoma (HCC) | [11] |

| CD147 | Cell Membrane | Reversal of cisplatin resistance | Lung Cancer | [8] |

| PD-L1 | Cell Membrane | Sensitization to DNA damage | Lung Cancer | [9] |

| Bach1 | Nucleus | Inhibition of metastasis | Lung Cancer | [4] |

Table 2: Expression of FBXO22 in Human Cancers and Clinicopathological Correlation

| Cancer Type | Expression Status | Correlation with Prognosis | References |

| Cervical Cancer | High | Associated with advanced histology and lymph node metastasis | [5] |

| Epithelial Ovarian Cancer | High | - | [4] |

| Hepatocellular Carcinoma (HCC) | High | Correlated with down-regulation of KLF4 | [2] |

| Colorectal Cancer | High | Contributes to nuclear PTEN downregulation | [7] |

| Esophageal Squamous Cell Carcinoma (ESCA) | High | - | [3] |

| Breast Cancer (Invasive Lobular) | Positive Nuclear Staining | - | [10] |

Mandatory Visualization

Caption: FBXO22 oncogenic signaling pathways in the nucleus and cytoplasm.

Caption: Experimental workflow for studying FBXO22 function.

Experimental Protocols

Immunohistochemistry (IHC) for FBXO22 in Paraffin-Embedded Tissues

This protocol is for the detection of FBXO22 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[5][12]

Materials:

-

FFPE tissue slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 80%, 60%)

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

3% Hydrogen peroxide (H2O2)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit polyclonal anti-FBXO22 (e.g., Thermo Fisher PA5-31014)[13]

-

HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

-

DAB (3,3'-Diaminobenzidine) chromogen kit

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene, 2 times for 10 minutes each.

-

Rehydrate through a graded ethanol series: 100% (2x, 5 min), 95% (5 min), 80% (5 min), 60% (5 min).

-

Rinse slides in distilled water (3x, 3 min).

-

-

Antigen Retrieval:

-

Place slides in a container with antigen retrieval buffer.

-

Heat in a microwave or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 30 minutes).

-

Wash slides with PBS (3x, 5 min).

-

-

Quenching of Endogenous Peroxidase:

-

Incubate slides with 3% H2O2 in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.

-

Wash with PBS (3x, 5 min).

-

-

Blocking:

-

Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the anti-FBXO22 primary antibody in blocking buffer (e.g., 1:500 - 1:1000).

-

Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3x, 5 min).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection:

-

Wash slides with PBS (3x, 5 min).

-

Prepare DAB solution according to the manufacturer's instructions and apply to slides.

-

Incubate for 5-10 minutes, or until a brown color develops. Monitor under a microscope.

-

Rinse gently with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-3 minutes.

-

Rinse with tap water.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Mount with a permanent mounting medium and coverslip.

-

Cell Proliferation Assay (CCK-8 Method)

This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.[1][4]

Materials:

-

Cancer cell lines (e.g., HO8910, OVCAR3)

-

Complete culture medium

-

96-well culture plates

-

Transfection reagents and plasmids (shFBXO22 or FBXO22 cDNA)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Transfect cells with control, shFBXO22, or FBXO22 overexpression vectors 24-48 hours prior to seeding.

-

Trypsinize and count the transfected cells.

-

Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

-

CCK-8 Addition and Measurement:

-

At desired time points (e.g., 24, 48, 72, 96 hours), add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance from a well containing only medium and CCK-8 solution.

-

Plot the absorbance values against time to generate a proliferation curve.

-

In Vivo Ubiquitination Assay

This assay is used to detect the ubiquitination of a target protein within cells.[1][8][9]

Materials:

-

HEK293T or other suitable cells

-

Plasmids: HA-Ubiquitin, Flag-FBXO22, and GFP-tagged substrate (e.g., GFP-CD147)

-

Transfection reagent (e.g., Lipofectamine)

-

Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors like N-ethylmaleimide and PR-619)

-

Proteasome inhibitor (e.g., MG132)

-

Antibodies for immunoprecipitation (e.g., anti-GFP) and Western blot (anti-HA, anti-Flag, anti-GFP)

-

Protein A/G agarose (B213101) beads

Procedure:

-

Transfection:

-

Co-transfect cells with plasmids encoding HA-Ubiquitin, Flag-FBXO22 (or control vector), and the GFP-tagged substrate protein.

-

-

Proteasome Inhibition:

-

Approximately 40 hours post-transfection, treat the cells with MG132 (e.g., 20-30 µM) for 6-8 hours to allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing inhibitors.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation (IP):

-

Collect the supernatant (cell lysate). Save a small aliquot as the "input" control.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysate with the anti-GFP antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins and the input samples by SDS-PAGE.

-

Transfer to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated GFP-substrate.

-

Probe other membranes with anti-GFP and anti-Flag to confirm the successful IP of the substrate and expression of FBXO22. An increase in the high-molecular-weight smear in the anti-HA blot for the FBXO22-expressing sample indicates enhanced ubiquitination.

-

References

- 1. FBXO22 promotes osteosarcoma progression via regulation of FOXO1 for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. F-box protein FBXO22 mediates polyubiquitination and degradation of KLF4 to promote hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FBXO22 regulates proliferation, migration, and invasion of esophageal cancer cells via the WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FBXO22 Promotes Growth and Metastasis and Inhibits Autophagy in Epithelial Ovarian Cancers via the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fbxo22 promotes cervical cancer progression via targeting p57Kip2 for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FBXO22 degrades nuclear PTEN to promote tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. FBXO22 Polyclonal Antibody (PA5-31014) [thermofisher.com]

SF-22: A Comprehensive Technical Review of a Potent and Selective NPY Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-22 is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R).[1] Discovered through whole-cell high-throughput screening, SF-22 presents a significant advancement in the study of the NPY system due to its favorable pharmacokinetic properties.[1] The NPY system, and specifically the Y2 receptor, is implicated in a variety of physiological processes, including the regulation of mood, appetite, and alcoholism.[1] As a presynaptic receptor, antagonism of Y2R is hypothesized to increase NPY levels in the central nervous system, suggesting therapeutic potential for psychiatric disorders such as anxiety and depression.[1] This technical guide provides a comprehensive overview of SF-22, including its pharmacological data, detailed experimental protocols for its characterization, and a summary of the key signaling pathways it modulates.

Quantitative Data

The following tables summarize the key in vitro pharmacological and physicochemical properties of SF-22.

Table 1: In Vitro Potency and Selectivity of SF-22

| Parameter | SF-22 | BIIE0246 (Reference) |

| Y2R Functional Antagonism (IC50, nM) | 750 | 10 |

| Y2R Radioligand Binding (Ki, nM) | 1.55 | 0.5 |

| Y1R Functional Antagonism | Inactive at 35 µM | Inactive |

| Y1R Radioligand Binding | No displacement | No displacement |

| Data extracted from Brothers et al., 2010.[1] |

Table 2: Physicochemical and Pharmacokinetic Properties of SF-22

| Parameter | Value | Reference |

| Molecular Weight | 470.58 g/mol | [2][3] |

| Molecular Formula | C₂₈H₂₆N₂O₃S | [2][3] |

| cLogP | > 4 | [1] |

| Polar Surface Area (Ų) | < 90 | [1] |

| Microsomal Stability (T1/2) | Rapidly metabolized | [1] |

| Brain Penetrant | Yes | [1] |

| Solubility | ≥20 mg/mL in DMSO | [3] |

| Storage | Stock solutions at -20°C or -80°C | [2][4] |

Signaling Pathways

SF-22 exerts its effects by antagonizing the NPY Y2 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi signaling pathway.[1] Upon activation by its endogenous ligand NPY, the Y2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, SF-22 prevents the NPY-mediated inhibition of adenylyl cyclase, resulting in maintained or increased cAMP levels. This, in turn, can influence the activity of downstream effectors such as Protein Kinase A (PKA) and modulate neuronal excitability and neurotransmitter release.[1]

References

FS222: A Bispecific Antibody in Oncology

An in-depth analysis of the publicly available scientific literature and clinical trial data reveals a significant ambiguity in the designation "SF-22." This term does not correspond to a unique, identifiable investigational compound or drug. Instead, "SF" and "22" appear in the nomenclature of several distinct and unrelated substances, making a consolidated safety and toxicity profile for a singular entity infeasible.

To provide meaningful data, it is crucial to differentiate between these entities. The following is a summary of findings for different substances that could be misidentified as "SF-22":

FS222 is a clinical-stage, tetravalent, bispecific antibody that targets both the programmed death-ligand 1 (PD-L1) and the CD137 (4-1BB) receptors.[1] Developed by F-star Therapeutics, FS222 is designed as an immunotherapy for patients with advanced cancers.[1]

Mechanism of Action: FS222 aims to overcome resistance to cancer therapies by concurrently blocking the PD-L1 pathway and providing a targeted, potent agonistic signal to CD137.[1] This dual action is intended to enhance lymphocyte activation and anti-tumor immune responses.[1] Preclinical studies have suggested that the combined PD-L1 blockade and conditional CD137 agonism of FS222 leads to synergistic anti-tumor activity.[1]

Clinical Safety and Efficacy: A Phase 1, first-in-human clinical trial (NCT04740424) has been initiated in Spain to evaluate the safety and potential efficacy of FS222 in patients with advanced solid tumors.[1][2] Initial data from this trial, presented at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting, indicated a manageable safety profile.[3]

In a cohort of 177 patients with various advanced solid tumors, FS222 demonstrated encouraging anti-tumor activity.[2] Responses were observed in patients with cutaneous melanoma, ovarian cancer, non-small cell lung cancer (NSCLC), mucosal melanoma, triple-negative breast cancer (TNBC), mesothelioma, and microsatellite stable (MSS) colorectal cancer.[2] The overall disease control rate (including complete responses, partial responses, and stable disease) was 45.0% for all patients in the study.[2] Notably, in 19 patients with metastatic/advanced cutaneous melanoma who had been previously treated with a PD-1 antibody, the overall response rate was 47.4%.[2]

Preclinical Toxicology: Preclinical toxicology studies in animal models indicated that FS222 was well tolerated.[1]

Interleukin-22 (IL-22): A Cytokine with Therapeutic Potential

Interleukin-22 (IL-22) is a cytokine that plays a crucial role in tissue protection and regeneration, particularly in epithelial tissues.[4] It is involved in modulating inflammatory responses and has been investigated as a potential therapeutic agent for various diseases.

Signaling Pathway: IL-22 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-22R1 and IL-10R2 subunits. This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation and activation of STAT3.[5] Activated STAT3 then translocates to the nucleus to regulate the expression of genes involved in cell survival, proliferation, and antimicrobial defense. In some contexts, IL-22 signaling can also activate the ERK and PI3K/AKT pathways.[5]

UTTR1147A: An IL-22-Fc Fusion Protein: To enhance the therapeutic potential of IL-22, a recombinant fusion protein, UTTR1147A, was developed. This molecule links human IL-22 to the Fc portion of human IgG4.[4] Preclinical studies on UTTR1147A and its murine equivalent (muIL-22Fc) have been conducted to characterize its pharmacological activity.[4]

-

In Vitro Activity: UTTR1147A was shown to induce STAT3 activation in a concentration-dependent manner in primary human hepatocytes and human colon cell lines.[4]

-

In Vivo Efficacy: In a mouse model of colitis, treatment with muIL-22Fc resulted in statistically significant reductions in histologic colitis scores at doses of 1.25 µg and higher.[4] Administration of both muIL-22Fc and UTTR1147A led to a dose-dependent induction of pharmacodynamic biomarkers such as REG3β and serum amyloid A (SAA) in rodents, and REG3A, SAA, and lipopolysaccharide-binding protein (LBP) in cynomolgus monkeys.[4]

-

Pharmacokinetics: The pharmacokinetic profiles of UTTR1147A were assessed in healthy mice, rats, and cynomolgus monkeys.[4]

Sodium Formate (B1220265) (SF) and HT22 Cells

In a different context, "SF" has been used as an abbreviation for sodium formate. Research has investigated the effects of sodium formate on mitochondrial reactive oxygen species (ROS) levels in HT22 cells, a neuronal cell line.[6] This research is relevant to understanding the cellular toxicity mechanisms of formate, a metabolite that can contribute to neuronal dysfunction.[6]

Experimental Findings:

-

Treatment of HT22 cells with sodium formate at concentrations of 12.5, 25, 50, and 75 mM for 48 hours led to changes in mitochondrial ROS levels.[6]

-

Time-dependent effects on mitochondrial ROS were also observed with 25 mM sodium formate treatment over 24, 48, 72, 96, and 120 hours.[6]

-

Concentration- and time-dependent effects on mitochondrial ROS levels were further characterized using confocal microscopy.[6]

The term "SF-22" is not a standard identifier for a single therapeutic agent. The available scientific data points to several distinct entities, including the bispecific antibody FS222, the cytokine IL-22 and its related fusion proteins, and the chemical compound sodium formate. To provide a more detailed and accurate safety and toxicity profile, a more specific and unambiguous identifier for the compound of interest is required. Researchers and drug development professionals should exercise caution and ensure precise nomenclature when referring to specific molecules to avoid confusion and facilitate accurate data retrieval and interpretation.

References

- 1. F-star Therapeutics Announces Clearance of Clinical Trial Application for FS222 [prnewswire.com]

- 2. FS222 / Sino Biopharm [delta.larvol.com]

- 3. oncologynews.com.au [oncologynews.com.au]

- 4. Pre-clinical and translational pharmacology of a human interleukin-22 IgG fusion protein for potential treatment of infectious or inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. platform.opentargets.org [platform.opentargets.org]

- 6. researchgate.net [researchgate.net]

SF-22 gene expression modulation

- 1. The SM 22 promoter directs tissue-specific expression in arterial but not in venous or visceral smooth muscle cells in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. IGSF22 immunoglobulin superfamily member 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. USP22 promotes development of lung adenocarcinoma through ubiquitination and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interleukin-22: immunobiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SF-22 in Cell Culture

These application notes provide detailed protocols and supporting data for the use of SF-22, a selective NPY Y2 receptor antagonist, in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals investigating the role of the NPY Y2 receptor in various physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of SF-22.

| Parameter | Value | Reference |

| Molecular Weight | 470.58 g/mol | [1] |

| Molecular Formula | C28H26N2O3S | [1] |

| IC50 (NPY Y2 Receptor) | 750 nM | [1][2] |

| Solubility | Up to 26 mg/mL in DMSO | [2] |

| Recommended Starting Concentration Range | 100 nM to 10 µM | [1][2] |

Experimental Protocols

General Handling and Storage of SF-22

Proper handling and storage of SF-22 are crucial for maintaining its stability and activity.

-

Reconstitution: Prepare a high-concentration stock solution of SF-22 (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).[1]

-

Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][2]

-

Storage: Store the stock solution aliquots at -20°C or -80°C.[1][2]

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.[1][2]

Cell Culture and Seeding

This protocol outlines the general steps for culturing cells expressing the NPY Y2 receptor prior to treatment with SF-22.

-

Cell Culture: Culture cells expressing the NPY Y2 receptor in the appropriate medium and conditions as recommended for the specific cell line.[1]

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.[1] Culture the cells overnight to allow for attachment and recovery.[2]

SF-22 Treatment Protocol (Antagonist Activity Assay)

This protocol describes the steps for treating cells with SF-22 to assess its antagonist activity on the NPY Y2 receptor.

-

Medium Removal: On the day of the assay, remove the culture medium from the wells.[1][2]

-

Washing: Wash the cells with an appropriate assay buffer.[2]

-

Pre-incubation with SF-22: Add the prepared dilutions of SF-22 (in serum-free medium or assay buffer) to the respective wells.[1][2] Include a vehicle control containing the same final concentration of DMSO as the SF-22 treated wells.[1][2]

-

Incubation: Incubate the plate for a predetermined period (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically.[2]

-

Agonist Stimulation: Following the pre-incubation with SF-22, add the NPY Y2 receptor agonist to the wells (except for the negative control wells).

-

Assay: Proceed with the specific downstream assay to measure the effect of SF-22 on agonist-induced signaling (e.g., cAMP assay).

Cell Viability Assay

It is essential to assess the potential cytotoxicity of SF-22 at the concentrations used in your experiments.

-

Cell Seeding: Seed cells in a multi-well plate as described in the cell culture protocol.

-

Treatment: Treat the cells with a range of SF-22 concentrations, including concentrations higher than the intended experimental range. Also, include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24-72 hours).

-

Viability Assessment: Perform a cell viability assay, such as MTT or trypan blue exclusion, to determine the concentration at which SF-22 exhibits cytotoxic effects.[2]

Visualizations

Experimental Workflow for SF-22 Antagonist Assay

Caption: Workflow for assessing SF-22 antagonist activity.

NPY Y2 Receptor Signaling Pathway Inhibition by SF-22

Caption: Inhibition of NPY Y2 receptor signaling by SF-22.

References

Unraveling "SF-22": A Critical Need for Clarification in Preclinical Research

Initial investigations into the use of a compound designated "SF-22" in mouse models have revealed a significant ambiguity in publicly available scientific literature. The term "SF-22" does not correspond to a single, well-defined agent. Instead, the designation, or similar variations, appears in disparate research contexts, making it impossible to provide standardized application notes and protocols without further clarification.

Our comprehensive search has identified several distinct entities referred to by similar names, each with unique properties and applications:

-

A potential, non-public compound for Alzheimer's Disease: Some sources indicate that "SF-22" may be an internal designation for a compound under investigation for Alzheimer's disease. However, these documents explicitly state that "SF-22" is not a publicly documented entity, and no detailed information regarding its mechanism of action or experimental use is available.[1]

-

"Compound 22" in Neuroscience: A separate body of research describes a "compound 22" used in mouse models to study its effects on locomotor activity, often in conjunction with substances like amphetamine.[2] This compound's application is specific to neurological and behavioral studies.

-

H22 Mouse Hepatoma Cell Line: The designation "H22" refers to a well-established murine hepatoma cell line.[3][4] This cell line is widely used to create allograft tumor models in mice for cancer research, particularly in the study of liver cancer and the efficacy of anti-tumor therapies.[3][4]

-

Interleukin-22 (IL-22): IL-22 is a cytokine, a type of signaling protein, that plays a crucial role in immune responses and tissue repair. It is studied in various mouse models of inflammatory and infectious diseases.[5][6][7][8][9] The "22" in this context refers to its numerical designation within the interleukin family.

Given the lack of a clear and singular identity for "SF-22," providing detailed and accurate application notes for its use in mouse models is not feasible. To proceed, it is imperative for the user to provide additional, clarifying information.

To enable the generation of relevant and precise protocols, please specify:

-

The class of molecule: Is "SF-22" a small molecule, a peptide, an antibody, or another type of therapeutic agent?

-

The biological target or mechanism of action: What protein, pathway, or process is "SF-22" intended to modulate?

-

The specific area of research: Is the intended application in oncology, neurobiology, immunology, or another field?

-

Any alternative or full compound name: Is "SF-22" an abbreviation or internal code?

Upon receipt of this clarifying information, we will be able to conduct a targeted search and generate the comprehensive application notes and protocols requested by the research community.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. H22 Allograft Model - Altogen Labs [altogenlabs.com]

- 4. H22 Xenograft Model | Xenograft Services [xenograft.net]

- 5. Interleukin-22: immunobiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose escalation randomised study of efmarodocokin alfa in healthy volunteers and patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]